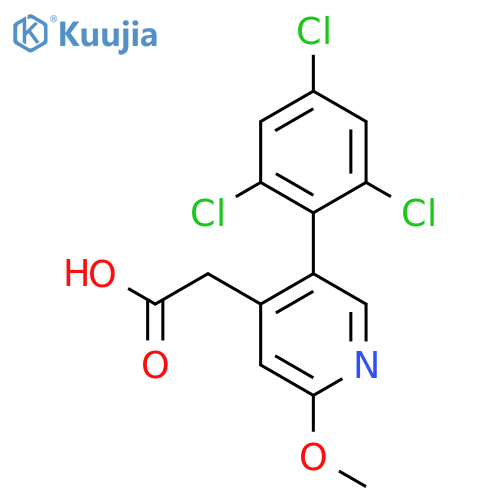Cas no 1361561-67-2 (2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)
2-メトキシ-5-(2,4,6-トリクロロフェニル)ピリジン-4-酢酸は、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。その特徴的な構造は、トリクロロフェニル基とメトキシ基が結合したピリジン骨格を持ち、高い反応性と選択性を示します。特に、抗炎症剤や抗菌剤の合成前駆体としての応用が研究されています。本化合物は安定性に優れ、精密な官能基変換が可能なため、複雑な生理活性分子の構築に有用です。また、結晶性が良好なため精製工程が簡便であり、工業的な生産プロセスへの適性も備えています。

1361561-67-2 structure
商品名:2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
CAS番号:1361561-67-2
MF:C14H10Cl3NO3
メガワット:346.593101024628
CID:4967565
2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid
-
- インチ: 1S/C14H10Cl3NO3/c1-21-12-2-7(3-13(19)20)9(6-18-12)14-10(16)4-8(15)5-11(14)17/h2,4-6H,3H2,1H3,(H,19,20)
- InChIKey: IAAGDVOGTDVOLL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=NC(=CC=1CC(=O)O)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 359
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030230-500mg |
2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid |
1361561-67-2 | 97% | 500mg |
790.55 USD | 2021-06-22 | |
| Alichem | A013030230-1g |
2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid |
1361561-67-2 | 97% | 1g |
1,460.20 USD | 2021-06-22 | |
| Alichem | A013030230-250mg |
2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid |
1361561-67-2 | 97% | 250mg |
480.00 USD | 2021-06-22 |
2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1361561-67-2 (2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid) 関連製品
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
